(4-Methoxyphenyl)hydrazine
Overview
Description
(4-Methoxyphenyl)hydrazine, also known as 4-Methyl-2-phenylhydrazine, is an organic compound with the chemical formula C7H10N2. It is an aromatic amine that is used in a variety of scientific applications, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. 4-Methoxyphenyl)hydrazine has a wide range of properties and reactions, making it a useful molecule for a variety of research applications.
Scientific Research Applications
1. Preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole
- Summary of Application : (4-Methoxyphenyl)hydrazine hydrochloride is used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole . This compound could be used in various chemical reactions as a reagent.
- Results or Outcomes : The outcome of this application is the successful synthesis of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole .
2. Determination of Hydrazine in Various Water Samples
- Summary of Application : (4-Methoxyphenyl)hydrazine is used in the development of a voltammetric sensor for the determination of hydrazine in various water samples . This is important for environmental monitoring as hydrazine and its derivatives are classified as environmental pollutants .
- Methods of Application : The application of zinc-layered hydroxide-3(4-methoxyphenyl) propionate (ZLH-MPP) nanocomposite as a suitable mediator in a voltammetric sensor for the determination of hydrazine by square wave voltammetry (SWV) were evaluated . The ZLH-MPP modified glassy carbon electrode exhibited a good sensitivity in 0.7 M Na2SO4, pH 10.0 and using square wave parameter of 120 Hz frequency, 25 mV pulse size and 3 mV step size .
- Results or Outcomes : The SWV response showed a linear dependence of the peak current to the concentration in the range of 1.0 x 10-6 – 1.0 x 10-4 M hydrazine with limit of detection 6.7 x 10–7 M and correlation coefficient of 0.9966 . The presence of 200 fold of metal ions and 500 fold organic substances in excess to the concentration of hydrazine did not interfere .
3. Synthesis of Hydrazone Derivatives
- Summary of Application : Hydrazone derivatives, including those derived from (4-Methoxyphenyl)hydrazine, have been studied for their unique biological activities . These compounds have been found to target cell death pathways like apoptosis, necrosis, and autophagy .
- Results or Outcomes : The outcome of this application is the successful synthesis of hydrazone derivatives that have potential applications in cancer treatment .
4. Preparation of 1,2,4-Triazole Containing Hydrazide-Hydrazones
- Summary of Application : (4-Methoxyphenyl)hydrazine is used in the preparation of 1,2,4-triazole containing hydrazide-hydrazones . These compounds have potential applications in medicinal chemistry .
- Results or Outcomes : The outcome of this application is the successful synthesis of 1,2,4-triazole containing hydrazide-hydrazones .
5. Synthesis of Hydrazone-Schiff Bases
- Summary of Application : (4-Methoxyphenyl)hydrazine is used in the preparation of hydrazone-Schiff bases . These compounds have potential applications in medicinal chemistry .
- Results or Outcomes : The outcome of this application is the successful synthesis of hydrazone-Schiff bases .
6. Synthesis of Quinazolines
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRSIFAEUCUJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188269 | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)hydrazine | |
CAS RN |
3471-32-7 | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3471-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxyphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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